molecular formula C25H28N4O5 B1443727 H-Trp-Pro-Tyr-OH CAS No. 62690-32-8

H-Trp-Pro-Tyr-OH

Cat. No.: B1443727
CAS No.: 62690-32-8
M. Wt: 464.5 g/mol
InChI Key: LORJKYIPJIRIRT-BVSLBCMMSA-N
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Description

The compound H-Trp-Pro-Tyr-OH is a tripeptide consisting of the amino acids tryptophan, proline, and tyrosine. Tripeptides like this compound are of significant interest in biochemical research due to their potential biological activities and roles in various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Trp-Pro-Tyr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, tryptophan, is attached to the resin.

    Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid, proline, is coupled to the growing chain using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: The deprotection and coupling steps are repeated for the addition of tyrosine.

    Cleavage and purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

H-Trp-Pro-Tyr-OH can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidized products.

    Reduction: Reduction reactions can target the disulfide bonds if present.

    Substitution: The aromatic ring of tyrosine can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Electrophilic reagents like nitrating agents can be used for substitution reactions on the aromatic ring of tyrosine.

Major Products Formed

    Oxidation: Dityrosine, quinones, and other oxidized derivatives.

    Reduction: Reduced forms of the peptide with cleaved disulfide bonds.

    Substitution: Nitrated or halogenated derivatives of the peptide.

Scientific Research Applications

H-Trp-Pro-Tyr-OH has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.

    Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mechanism of Action

The mechanism of action of H-Trp-Pro-Tyr-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The tryptophan residue can participate in electron transfer reactions, while the tyrosine residue can undergo phosphorylation, affecting signal transduction pathways. The proline residue contributes to the structural stability of the peptide.

Comparison with Similar Compounds

Similar Compounds

    H-Trp-Tyr-OH: A dipeptide consisting of tryptophan and tyrosine.

    H-Pro-Tyr-OH: A dipeptide consisting of proline and tyrosine.

    H-Trp-Pro-OH: A dipeptide consisting of tryptophan and proline.

Uniqueness

H-Trp-Pro-Tyr-OH is unique due to the combination of its three amino acids, which confer distinct biochemical properties. The presence of tryptophan allows for fluorescence studies, while tyrosine’s reactivity makes it suitable for various chemical modifications. Proline’s rigid structure influences the overall conformation of the peptide.

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O5/c26-19(13-16-14-27-20-5-2-1-4-18(16)20)24(32)29-11-3-6-22(29)23(31)28-21(25(33)34)12-15-7-9-17(30)10-8-15/h1-2,4-5,7-10,14,19,21-22,27,30H,3,6,11-13,26H2,(H,28,31)(H,33,34)/t19-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORJKYIPJIRIRT-BVSLBCMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CNC3=CC=CC=C32)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90806078
Record name L-Tryptophyl-L-prolyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90806078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62690-32-8
Record name L-Tryptophyl-L-prolyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90806078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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